VE-821

Descripción general

Descripción

VE-821 es un inhibidor potente y selectivo de la proteína quinasa ATR (Ataxia Telangiectasia y Rad3 relacionada). ATR es un regulador clave de la respuesta celular al daño del ADN y al estrés de la replicación. This compound ha ganado una atención significativa en el campo de la investigación del cáncer debido a su capacidad para sensibilizar las células cancerosas a los agentes dañinos del ADN y la radioterapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de VE-821 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: VE-821 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos a temperaturas controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

VE-821 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar el papel de ATR en la respuesta al daño del ADN y el estrés de la replicación.

Biología: Se emplea en estudios de biología celular para investigar los efectos de la inhibición de ATR en la progresión del ciclo celular y la apoptosis.

Medicina: this compound se está explorando como un posible agente terapéutico en el tratamiento del cáncer, particularmente en combinación con agentes dañinos del ADN y la radioterapia.

Industria: this compound se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

VE-821 ejerce sus efectos inhibiendo selectivamente ATR, una proteína quinasa clave involucrada en la respuesta al daño del ADN. La activación de ATR se desencadena por el estrés de la replicación y el daño del ADN, lo que lleva a la fosforilación de objetivos aguas abajo como Chk1. Al inhibir ATR, this compound interrumpe la respuesta al daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes dañinos del ADN y la radiación. Esto da como resultado una muerte celular mejorada y una reducción del crecimiento tumoral .

Compuestos similares:

VX-970: Otro inhibidor de ATR con propiedades similares a this compound.

AZD6738: Un potente inhibidor de ATR utilizado en la investigación del cáncer.

Berzosertib: Un inhibidor de ATR en ensayos clínicos para terapia contra el cáncer

Comparación: this compound es único en su alta selectividad para ATR y su capacidad para sensibilizar las células cancerosas a una amplia gama de agentes dañinos del ADN. En comparación con otros inhibidores de ATR, this compound ha mostrado una fuerte sinergia con los agentes genotóxicos y la radiación, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Comparación Con Compuestos Similares

VX-970: Another ATR inhibitor with similar properties to VE-821.

AZD6738: A potent ATR inhibitor used in cancer research.

Berzosertib: An ATR inhibitor in clinical trials for cancer therapy

Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .

Actividad Biológica

VE-821, a selective ATP-competitive inhibitor of ATR (Ataxia Telangiectasia and Rad3-related protein), has garnered attention in cancer research for its ability to sensitize various cancer cells to DNA-damaging agents. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, effects on different cancer types, and relevant case studies.

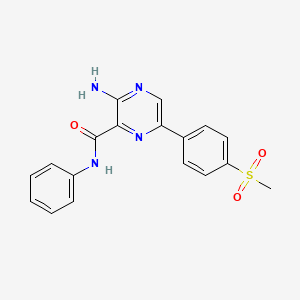

- Chemical Name : 3-Amino-6-[4-(methlsulfonyl)phenyl]-N-phenyl-2-pyrazinecarboxamide

- CAS Number : 1232410-49-9

- Ki Value : 13 nM (high affinity)

- Selectivity : Over 75-fold selectivity for ATR compared to related kinases (e.g., mTOR, DNA-PK) .

This compound inhibits the ATR signaling pathway, which is crucial for the cellular response to DNA damage. By blocking this pathway, this compound:

- Disables Checkpoints : It abrogates the S-phase replication elongation checkpoint and the replication origin-firing checkpoint, allowing cells to progress through the cell cycle despite DNA damage .

- Induces Apoptosis : The inhibition of ATR leads to increased levels of phosphorylated γH2AX, a marker of DNA double-strand breaks, indicating enhanced apoptosis in cancer cells .

- Enhances Chemosensitivity : this compound has been shown to sensitize cancer cells to various chemotherapeutic agents, including gemcitabine and cisplatin, by reversing DNA damage repair mechanisms .

Biological Activity in Cancer Types

This compound's efficacy has been studied across several cancer types:

1. Pancreatic Cancer

This compound significantly enhances the sensitivity of pancreatic cancer cells (e.g., MiaPaCa-2) to gemcitabine and radiation therapy. This combination treatment leads to increased apoptosis and reduced tumor growth in preclinical models .

2. Gastric Cancer

In gastric cancer cell lines, this compound not only sensitizes cells to cisplatin but also reverses STAT3 activation induced by cisplatin treatment. This suggests a potential therapeutic strategy for patients resistant to conventional chemotherapy .

3. Colorectal Cancer

This compound induces cell death in colorectal cancer cell lines in vitro and enhances the efficacy of DNA-damaging anticancer agents .

4. Ovarian and Lung Cancer

Research indicates that this compound can increase chemosensitivity in ovarian and lung cancer models by targeting the ATR-mediated DNA damage response .

Case Studies and Research Findings

Several studies have demonstrated this compound's potential as a therapeutic agent:

Propiedades

IUPAC Name |

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIHHZKTCSNTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679574 | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232410-49-9 | |

| Record name | VE-821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VE-821 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []

A: While the exact binding mode is not fully elucidated in the provided research, this compound likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []

A: Inhibiting ATR with this compound disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]

ANone: This information is not directly provided in the research excerpts.

ANone: No, the provided research excerpts do not include spectroscopic data for this compound.

ANone: The provided research primarily focuses on the biological activity of this compound. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.

ANone: No, this compound functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.

ANone: The research excerpts do not delve into specific SAR studies for this compound.

ANone: The provided research primarily focuses on this compound's biological activity and does not provide details on its formulation strategies.

ANone: The provided research focuses on the pre-clinical investigation of this compound and does not include information about SHE regulations.

ANone: Detailed ADME data for this compound is not provided in the research excerpts.

A: this compound demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]

A: Yes, this compound has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]

A: this compound has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]

A: What are the known mechanisms of resistance to this compound?

ANone: The research primarily focuses on this compound's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.

A: While one study mentions that this compound demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.

ANone: The research primarily focuses on this compound's biological activity and does not explore specific drug delivery strategies.

ANone: Several potential biomarkers of sensitivity to this compound have been explored, including:

- MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to this compound. [, , ]

- ATM protein expression: Low ATM protein levels were associated with greater sensitivity to this compound in neuroblastoma cell lines. [, , ]

- Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to this compound. []

- RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased this compound sensitivity in ovarian cancer cell lines. []

- TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to this compound, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]

ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for this compound characterization and quantification.

ANone: The provided research focuses on the therapeutic potential of this compound and does not delve into its environmental impact or degradation pathways.

ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of this compound.

ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.

ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of this compound.

ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with this compound.

ANone: The research excerpts do not provide information about drug-transporter interactions involving this compound.

ANone: The provided research does not cover the interactions of this compound with drug-metabolizing enzymes.

ANone: The research excerpts focus on this compound's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.

ANone: The provided research does not discuss recycling or waste management strategies for this compound.

A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.